6-(3-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential therapeutic effects in various medical conditions.
Wirkmechanismus
The mechanism of action of 6-(3-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer. The compound has also been found to induce apoptosis, which is a process of programmed cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that the compound can reduce the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. The compound has also been found to inhibit the growth of cancer cells and reduce the viability of bacterial cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(3-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential therapeutic effects in various medical conditions. The compound has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties, which make it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research on 6-(3-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Another direction is to optimize the synthesis method of the compound to make it more efficient and cost-effective. Additionally, more in vivo studies are needed to evaluate the safety and efficacy of the compound in animal models. Finally, the potential of the compound as a drug candidate for various medical conditions should be explored further.
Synthesemethoden
The synthesis of 6-(3-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-(4-fluorobenzyl)-1,2,4-triazole-5-thiol with 3-chlorobenzyl chloride in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
6-(3-Chlorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential therapeutic effects in various medical conditions. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been tested in vitro and in vivo for its efficacy in treating cancer, inflammation, and bacterial infections.
Eigenschaften
Molekularformel |
C17H12ClFN4S |
---|---|
Molekulargewicht |
358.8 g/mol |
IUPAC-Name |
6-[(3-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H12ClFN4S/c18-13-3-1-2-12(8-13)10-16-22-23-15(20-21-17(23)24-16)9-11-4-6-14(19)7-5-11/h1-8H,9-10H2 |
InChI-Schlüssel |
YCFKFALUTWOHPK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)CC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)CC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.